molecular formula C20H25BrClNO11 B1384764 5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside CAS No. 2200269-31-2

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside

Cat. No.: B1384764
CAS No.: 2200269-31-2
M. Wt: 570.8 g/mol
InChI Key: TXCDHJGGJYHESA-YPVMWFRZSA-N
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Description

Nomenclature and Synonyms in Scientific Literature

The compound 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside possesses extensive nomenclature variations across scientific literature, reflecting its widespread adoption and diverse applications in research contexts. The International Union of Pure and Applied Chemistry systematic name is (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, which precisely describes the stereochemical configuration and structural elements of the molecule.

Common abbreviated designations include "X-gal" and "BCIG," where the latter represents the first letters of the systematic name components. The "X-gal" nomenclature likely derives from the indoxyl portion of the molecule, with the "X" serving as a conventional placeholder in chemical naming conventions. Alternative systematic names found in chemical databases include 5-Bromo-4-chloro-3-indolyl β-D-galactoside and beta-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl.

Regional and vendor-specific nomenclature variations encompass bromochloroindoxyl galactoside, which represents a shortened but less precise designation commonly employed in commercial settings. Additional synonyms documented in chemical registries include 5-Bromo-4-chloro-3-(beta-D-galactopyranosyloxy)indole and various permutations emphasizing different structural components.

Table 1: Chemical Identifiers and Nomenclature

Property Value
Systematic Name (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Common Name 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside
Abbreviated Names X-gal, BCIG
Chemical Abstracts Service Number 7240-90-6
Molecular Formula C14H15BrClNO6
Molecular Weight 408.63 g/mol
InChI Key OPIFSICVWOWJMJ-AEOCFKNESA-N

Historical Context and Discovery

The synthesis and development of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside occurred in 1964 through the pioneering work of Jerome Horwitz and his research collaborators at their Detroit, Michigan laboratory. This achievement represented a significant advancement in the field of chromogenic substrates, as Horwitz's team successfully linked galactose to a substituted indole molecule, creating a compound that would demonstrate remarkable utility in biological research applications.

The historical significance of this discovery extends beyond its immediate chemical synthesis, as it occurred during a period of rapid advancement in molecular biology techniques and genetic research methodologies. Horwitz's innovative approach involved modifying the indole structure through halogenation, specifically introducing bromine and chlorine substituents at the 5 and 4 positions respectively, while maintaining the glycosidic linkage to the galactose moiety. This structural modification proved crucial for the compound's subsequent chromogenic properties and enzyme substrate characteristics.

The compound's development coincided with expanding research into enzyme-substrate relationships and the growing need for visual detection methods in bacterial genetics and molecular cloning procedures. Horwitz's synthesis provided researchers with a tool that could transform invisible biochemical processes into readily observable color changes, fundamentally altering experimental approaches in microbiology and genetic engineering.

The timing of this discovery proved particularly fortuitous, as the scientific community was beginning to explore the potential applications of β-galactosidase as a reporter gene system. The availability of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside enabled researchers to develop sophisticated screening techniques that would become standard practice in molecular biology laboratories worldwide.

Overview of Compound's Significance in Research

The research significance of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside spans multiple disciplines within biological and chemical sciences, establishing it as an indispensable tool for enzyme detection and genetic analysis. The compound functions as a chromogenic substrate specifically designed for β-galactosidase enzyme activity, producing a characteristic blue coloration upon enzymatic cleavage that enables rapid visual identification of enzyme presence.

In molecular biology applications, this galactopyranoside derivative serves as the foundation for blue-white screening techniques, which allow researchers to distinguish between recombinant and non-recombinant bacterial colonies in cloning experiments. The compound's integration into vector-based molecular cloning systems has revolutionized the efficiency and accuracy of genetic engineering procedures, enabling researchers to rapidly identify successful gene insertions through simple visual inspection.

Biochemical assay applications demonstrate the compound's versatility as an enzyme substrate, particularly in quantitative measurements of β-galactosidase activity through colorimetric analysis. Researchers utilize the compound's predictable enzymatic cleavage pattern to develop standardized protocols for enzyme kinetics studies and activity measurements across diverse experimental conditions.

Gene expression studies benefit significantly from the compound's application as a reporter gene substrate, allowing scientists to monitor gene activity in real-time through observable color changes. This capability has proven particularly valuable in developmental biology research and gene regulation studies, where temporal and spatial expression patterns require visual documentation.

Table 2: Research Applications and Significance

Application Area Specific Use Research Impact
Molecular Cloning Blue-white screening Rapid identification of recombinant colonies
Biochemical Assays β-galactosidase detection Quantitative enzyme activity measurement
Gene Expression Reporter gene studies Real-time monitoring of gene activity
Plant Research Developmental studies Investigation of gene function in plant biology
Drug Development Enzyme screening Identification of therapeutic targets
Diagnostics Clinical testing Detection of enzyme deficiencies

The compound's significance extends to plant biology research, where it facilitates investigations into carbohydrate metabolism and gene expression patterns during plant development. Agricultural biotechnology applications leverage the compound's properties to study genes involved in crop improvement and plant stress responses.

Pharmaceutical research utilizes 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside in drug discovery screening programs, particularly for identifying compounds that target specific enzymatic pathways. The compound's reliable performance characteristics make it valuable for high-throughput screening applications where consistent results are essential for drug development processes.

Clinical diagnostic applications demonstrate the compound's potential for medical research and patient care, particularly in developing tests for enzyme deficiencies and metabolic disorders. The compound's stability and predictable behavior under various experimental conditions contribute to its reliability in diagnostic assay development.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10+,13+,14+,15+,16+,17+,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDHJGGJYHESA-YPVMWFRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O[C@@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Information

Preparation Methods

While the exact synthesis of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside is complex and generally performed by specialized chemical suppliers, its application in molecular biology is well-documented. Here are common methods for its use in bacterial culture preparation:

A. X-Gal incorporation throughout the agar:

  • Add 5 mL of X-Gal stock solution (typically 100 mg/mL) and 5 mL of 0.1 M isopropyl-β-D-thiogalactoside (IPTG) per 1 liter of autoclaved medium agar. IPTG is used to induce the lac operon, enhancing β-galactosidase activity.
  • Add the X-Gal and IPTG after the medium has been autoclaved and cooled to below 55 °C, before pouring into petri dishes. Including appropriate antibiotics at this stage is also recommended.
  • Plate cells on the cooled agar.
  • Incubate overnight at 37 °C.

B. X-Gal applied to the top of the agar:

  • To a premade LB agar plate, add 40 μL of X-Gal stock solution (at room temperature) and 4 μL of a 200 mg/mL solution of IPTG.
  • Spread the solution over the entire surface of the plate.
  • Incubate at 37 °C until the fluid is no longer visible, which may take several hours.
  • Plate cells and incubate overnight at 37 °C. Applying X-Gal to the surface minimizes costs.

Data Table

Property Description
Appearance Powder
Assay ≥98%
Solubility DMF: methanol (1:1), soluble 50 mg/mL
Application Suitable for identification of lac+ bacterial colonies
Storage Temperature -20°C
Molecular Formula C\$${14}\$$H\$${15}\$$BrClNO\$$_{6}\$$
Molecular Weight 408.63
SMILES String OC[C@H]1OC@@HC@HC@@H[C@H]1O
InChI 1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14-/m1/s1
InChI Key OPIFSICVWOWJMJ-AEOCFKNESA-N
Certificates of Analysis Available online by lot or batch number

Mechanism of Action

X-Gal is a substrate for β-galactosidase, an enzyme that cleaves β-galactosides. When X-Gal is cleaved by β-galactosidase, it produces galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter then spontaneously dimerizes and oxidizes to form an insoluble blue pigment (5,5'-dibromo-4,4'-dichloro-indigo). This blue pigment is easily visible and indicates the presence of β-galactosidase activity.

Applications

  • Blue-white screening: X-Gal is essential for blue-white screening in molecular cloning. In this technique, bacterial colonies expressing functional β-galactosidase cleave X-Gal, turning blue. Colonies with disrupted lacZ genes (due to insertion of foreign DNA) cannot cleave X-Gal and remain white.
  • Reporter gene assays: X-Gal is used to assess the activity of β-galactosidase as a reporter gene in various biological assays.
  • Histochemistry: X-Gal is employed as a chromogenic substrate to localize β-galactosidase activity in tissues and cells.

Complexed form

The preparation of the compounds in the complexed form is performed with the following method:

  • The fine powder of the chromogenic compound having a particle size of less than 150 µm is added with a cyclodextrin or its derivative in powder form or with an amount of water to obtain cyclodextrin concentration between 0.1 and 50%.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes. Upon enzymatic cleavage, it releases 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form an intensely blue product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-galactosidase or similar enzymes. The reaction conditions often include a buffered aqueous solution at an optimal pH for enzyme activity, usually around pH 7.0 .

Major Products

The major product formed from the enzymatic cleavage of this compound is 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to produce a blue-colored compound .

Scientific Research Applications

Biochemical Assays

Enzyme Substrate for β-Galactosidase:
X-Gal serves as a chromogenic substrate for the enzyme β-galactosidase. When cleaved by this enzyme, it produces a blue-colored product (5-bromo-4-chloro-3-hydroxyindole), which can be easily quantified through colorimetric analysis. This property makes it invaluable in various biochemical assays that measure enzyme activity.

Case Study:
In a study investigating the activity of β-galactosidase in bacterial cultures, X-Gal was used to differentiate lac+ colonies from lac- colonies. The presence of blue colonies indicated successful gene expression and enzyme activity, facilitating cloning experiments and genetic studies .

Gene Expression Studies

Tracking Gene Activity:
X-Gal is frequently employed in molecular biology to monitor gene expression. By integrating X-Gal into experiments involving lacZ gene constructs, researchers can visually assess the activity of specific genes in real-time.

Case Study:
A research project focused on the transduction of Caki-2/LacZ clones utilized X-Gal to confirm successful gene expression. The study demonstrated the effectiveness of X-Gal in visualizing gene activity in mammalian cells, thereby enhancing our understanding of gene regulation mechanisms .

Plant Research

Gene Function Analysis:
In plant biology, X-Gal is instrumental in identifying and studying genes related to plant development and metabolism. Its application aids in advancing agricultural biotechnology by enabling researchers to explore genetic modifications and their effects on crop improvement.

Case Study:
A study on transgenic plants expressing β-galactosidase used X-Gal staining to visualize gene expression patterns across different tissues. This approach provided insights into developmental processes and metabolic pathways crucial for enhancing crop traits .

Drug Development

Screening for New Drugs:
X-Gal is valuable in pharmaceutical research, particularly in early-stage drug discovery. It allows for the screening of compounds that target specific enzymes or pathways by providing clear visual results.

Case Study:
In drug discovery efforts targeting cancer cell lines, researchers utilized X-Gal to monitor the effects of potential therapeutic agents on β-galactosidase activity. The ability to visualize changes in enzyme activity facilitated the identification of promising drug candidates .

Diagnostics

Clinical Applications:
X-Gal has applications in developing diagnostic tests that detect enzyme deficiencies or abnormalities. Its use in clinical settings provides a practical tool for medical research and patient care.

Case Study:
A diagnostic test for detecting β-galactosidase deficiencies involved using X-Gal to assess enzyme activity in patient samples. The results enabled clinicians to diagnose certain genetic disorders effectively .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Biochemical AssaysSubstrate for measuring β-galactosidase activityEasy colorimetric quantification
Gene ExpressionTracking activity of lacZ gene constructsVisual assessment of gene regulation
Plant ResearchStudying gene function related to developmentInsights into genetic modifications
Drug DevelopmentScreening compounds targeting specific pathwaysClear visual results for early-stage discovery
DiagnosticsDeveloping tests for enzyme deficienciesPractical tools for clinical applications

Mechanism of Action

The compound acts as a substrate for beta-galactosidase and similar enzymes. Upon enzymatic cleavage, it releases 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form a blue product. This color change is used as an indicator of enzyme activity. The molecular target is the enzyme’s active site, where the cleavage of the glycosidic bond occurs .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₄H₁₅BrClNO₆ (inferred from analogs like β-D-galactopyranoside ).
  • Molecular Weight: ~408.63 g/mol (similar to β-D-galactopyranoside ).
  • Primary Use : Presumed for β-lactosidase detection, though direct evidence is scarce.

Comparison with Similar Compounds

Chromogenic indolyl glycosides are pivotal in detecting specific glycosidase activities. Below is a detailed comparison with structurally related substrates:

Structural and Functional Differences

Compound Name Target Enzyme Sugar Moiety Key Applications Sensitivity/Notes References
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal) β-Galactosidase β-D-galactopyranose Detection of E. coli (coliforms) in water; LacZ reporter assays High specificity; blue color development . Used in mX-Gal medium for municipal water testing, outperforming m-Endo agar .
5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside (X-Glc) β-Glucosidase β-D-glucopyranose Lignocellulose degradation studies; fungal enzyme assays Detects cellulolytic activity; used in halotolerant strain analysis .
5-Bromo-4-chloro-3-indolyl β-D-xylopyranoside β-Xylosidase β-D-xylopyranose Biomedical research (e.g., cancer cell studies) Targets hemicellulose degradation pathways; less common in bacterial assays .
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside α-Glucosidase α-D-glucopyranose Metabolic pathway studies in Listeria spp. Strain-dependent catabolism; slower color development in csp gene mutants .
5-Bromo-4-chloro-3-indolyl β-D-lactopyranoside β-Lactosidase (presumed) β-D-lactopyranose Potential for niche enzymatic assays (e.g., lactase activity) Limited direct evidence; structural similarity suggests lactosidase targeting. [Inferred]

Enzymatic Specificity and Mechanisms

  • Sugar Configuration: The stereochemistry of the glycosidic bond (α/β) and sugar type (e.g., galactose vs. glucose) dictates enzyme specificity. For example, β-D-galactopyranoside is hydrolyzed by β-galactosidase (LacZ), while α-D-glucopyranoside requires α-glucosidase .
  • Halogenation Effects: The 5-bromo-4-chloro substituents enhance chromogenic signal stability and reduce background noise compared to non-halogenated indolyl substrates (e.g., X-Gluc in plant GUS assays ).

Key Research Findings

β-Galactosidase Detection : X-Gal is integral to identifying β-galactosidase-positive bacteria in water treatment, with 76% of isolates being Aeromonas hydrophila .

Gene Regulation Studies: Deletion of csp genes in Listeria reduces α-D-glucopyranoside catabolism, linking substrate utilization to stress response pathways .

Enzyme Kinetics: X-Gal’s hydrolysis rate by β-galactosidase is ~3-fold faster than non-chlorinated analogs, attributed to electron-withdrawing effects enhancing leaving-group stability .

Biological Activity

5-Bromo-4-chloro-3-indolyl β-D-lactopyranoside, commonly referred to as X-Gal, is a synthetic compound widely utilized in molecular biology and biochemistry. Its primary applications revolve around its role as a substrate for the enzyme β-galactosidase, facilitating various biochemical assays and gene expression studies. This article delves into the biological activity of X-Gal, highlighting its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15BrClNO6
  • Molecular Weight : 408.63 g/mol
  • CAS Number : 7240-90-6

X-Gal is cleaved by β-galactosidase to produce an insoluble blue precipitate, which serves as a visual marker for enzyme activity. This property is particularly useful in cloning and gene expression studies, where the presence or absence of blue coloration indicates the functionality of the β-galactosidase enzyme.

Applications in Research

  • Biochemical Assays
    • X-Gal is extensively used in enzyme assays to measure β-galactosidase activity through colorimetric changes. This allows researchers to quantify enzyme function easily .
  • Gene Expression Studies
    • In molecular biology, X-Gal is employed to track gene expression by integrating it into experimental setups, enabling scientists to monitor specific gene activities .
  • Plant Research
    • The compound aids in identifying genes involved in plant development and metabolism, making it crucial for advancements in agricultural biotechnology .
  • Drug Development
    • X-Gal is valuable in pharmaceutical research for screening new drugs targeting specific enzymes or pathways due to its clear results in early-stage drug discovery .

Case Study 1: FAK Inhibition in Glioblastoma

A study investigated the effects of focal adhesion kinase (FAK) inhibition on glioblastoma cells using X-Gal as a reporter for β-galactosidase activity. The findings indicated that FAK inhibition induced a senescence-like state in glioblastoma cells through modulation of p62 and p27 pathways, highlighting the potential therapeutic implications of targeting FAK in cancer treatment .

Case Study 2: Biofilm Formation

Research on Neisseria species utilized X-Gal to assess biofilm formation capabilities. The study demonstrated that N. lactamica could form stable biofilms in vitro, while N. meningitidis also exhibited biofilm formation without a direct correlation to serotype or capsule production, providing insights into bacterial colonization strategies .

Data Table: Summary of Applications

Application AreaDescription
Biochemical AssaysUsed as a substrate for measuring β-galactosidase activity through colorimetric changes.
Gene ExpressionTracks gene activity by incorporating X-Gal into experimental setups.
Plant ResearchIdentifies genes involved in plant development and metabolism.
Drug DevelopmentScreens new drugs targeting specific enzymes or pathways based on clear results.

Q & A

Q. What is the standard protocol for using X-Gal in β-galactosidase assays?

X-Gal is typically used at 20–100 µg/mL in agar plates or liquid assays, combined with isopropyl β-D-1-thiogalactopyranoside (IPTG) to induce β-galactosidase expression in lacZ-containing systems. For bacterial colony screening, prepare agar plates with X-Gal and IPTG (0.1–1 mM). Colonies with functional β-galactosidase (intact lacZ) hydrolyze X-Gal into an insoluble blue chromogen, while colonies with disrupted lacZ remain white. Always dissolve X-Gal in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding to media to ensure solubility .

Q. Why are specific pH and temperature conditions critical for X-Gal-based assays?

β-Galactosidase activity is pH-dependent, with optimal activity near pH 7.0–7.5. Deviations (e.g., pH <6 or >8) reduce enzymatic efficiency, leading to faint or absent coloration. Temperature affects reaction kinetics: 37°C is standard for bacterial cultures, but assays can be adapted to other temperatures (e.g., 20–30°C for environmental samples). Pre-warm media to avoid precipitation of X-Gal .

Q. How should X-Gal solutions be prepared and stored to ensure stability?

  • Preparation : Dissolve X-Gal in DMF/DMSO (20 mg/mL stock) and filter-sterilize. Add to autoclaved media cooled to ~55°C to prevent thermal degradation.
  • Storage : Store lyophilized X-Gal desiccated at ≤-20°C. Prepared solutions are light-sensitive and should be used within 1–2 weeks. Avoid freeze-thaw cycles to prevent hydrolysis .

Q. How does X-Gal function in lacZ-based cloning and blue-white screening?

In blue-white screening, X-Gal acts as a chromogenic substrate for β-galactosidase, which is expressed from the intact lacZ gene. DNA insertion into the lacZ α-peptide disrupts β-galactosidase activity, resulting in white colonies. Include IPTG to induce lacZ expression. This system enables rapid visual identification of recombinant clones .

Advanced Research Questions

Q. How can researchers troubleshoot inconsistent chromogenic results in X-Gal assays?

Inconsistent results may arise from:

  • Enzyme inhibition : Test β-galactosidase activity with ONPG (a colorimetric substrate) to confirm functionality.
  • Substrate degradation : Verify X-Gal purity via HPLC (≥98% purity required; impurities reduce sensitivity) .
  • IPTG concentration : Optimize IPTG (0.1–1 mM) to balance induction and toxicity.
  • Bacterial strain compatibility : Use lacZΔM15 strains for α-complementation .

Q. Can X-Gal be combined with other substrates for multiplex detection in histochemical assays?

Yes. For dual staining, combine X-Gal (blue precipitate) with substrates like BCIP (5-bromo-4-chloro-3-indolyl phosphate, which produces a purple precipitate via alkaline phosphatase). Use sequential incubations with intermediate washing to prevent cross-reactivity. Validate specificity using enzyme-specific inhibitors (e.g., EDTA for phosphatases) .

Q. What methods confirm X-Gal purity and stability in long-term studies?

  • HPLC analysis : Use a C18 column with UV detection (λ = 615 nm) to quantify intact X-Gal. Degradation products (e.g., free indoxyl derivatives) appear as secondary peaks .
  • Mass spectrometry : Confirm molecular weight (408.63 g/mol) and detect hydrolyzed byproducts.
  • Accelerated stability testing : Incubate X-Gal at 40°C/75% RH for 4 weeks and compare degradation rates to controls .

Q. How can X-Gal be optimized for in situ hybridization or tissue staining?

  • Permeabilization : Treat tissues with 0.1% Triton X-100 to enhance substrate penetration.
  • Fixation : Use paraformaldehyde (4%) to preserve cellular structures without inhibiting β-galactosidase.
  • Counterstaining : Employ nuclear fast red or eosin to contrast blue precipitates. Validate with β-galactosidase-negative controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.